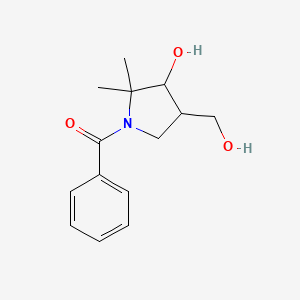

(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

[3-hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C14H19NO3/c1-14(2)12(17)11(9-16)8-15(14)13(18)10-6-4-3-5-7-10/h3-7,11-12,16-17H,8-9H2,1-2H3 |

InChI Key |

BAMMWAYDMZULAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(CN1C(=O)C2=CC=CC=C2)CO)O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

- The synthesis begins with compounds such as ethyl 2-silyloxy-3-methoxycarbonyl-but-3-enoate or related pyrrolidinone derivatives.

- Chirality is introduced enzymatically, using enzymes capable of producing high enantiomeric excess in the intermediate compounds (III) and (IV) (specific pyrrolidinone derivatives).

- The enzymatic step typically employs commercially available enzymes (e.g., Novozyme® 435) in buffered aqueous-organic media at mild temperatures (around 27 °C) for several hours.

Enzymatic Resolution and Chemical Transformations

- The enzymatic reaction selectively converts racemic mixtures into enantiomerically enriched intermediates.

- The reaction mixture is then subjected to extraction and filtration steps to separate the desired enantiomer.

- Subsequent chemical steps include reduction (preferably using borane-dimethyl sulfide complex or lithium aluminium hydride) to convert esters to alcohols.

- Hydrogenolysis is used to reduce protecting groups and finalize the pyrrolidine ring structure.

- Protection and deprotection steps involve groups such as tert-butoxycarbonyl (Boc), methoxycarbonyl, or benzyloxycarbonyl to control reactivity during synthesis.

Final Compound Formation

- The compound (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone is formed by coupling the pyrrolidine intermediate with a phenylmethanone moiety.

- This step can be performed via acylation reactions using appropriate acid chlorides or anhydrides in the presence of bases.

- The process avoids chromatographic purification, relying instead on selective crystallization and extraction techniques to purify intermediates and final products.

Advantages of the Improved Method

| Feature | Description |

|---|---|

| Starting materials | Readily available achiral compounds |

| Enzymatic resolution | High enantiomeric excess (>90%) achieved using specific enzymes |

| Yield | High overall yields reported for key intermediates and final product |

| Purification | No chromatographic purification required; relies on extraction and crystallization |

| Scalability | Suitable for large-scale synthesis due to simplified steps and mild reaction conditions |

| Cost-effectiveness | Reduced number of steps and avoidance of expensive chromatographic methods |

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Enzymatic resolution | Novozyme® 435, K2HPO4 buffer, pH 7.5 | 27 °C | 6 h | Enzyme amount 5-50 mg; pH maintained by NaOH |

| Reduction | Borane-dimethyl sulfide complex | 0 °C to reflux | 2 h | Quenched with methanol |

| Protection/Deprotection | Boc anhydride, HCl, or TFA-water mixture | Room temp | Overnight | Protects NH and OH groups |

| Coupling with phenylmethanone | Acid chloride, base (e.g., triethylamine) | Room temp | 1-3 h | Forms amide bond |

| Purification | Extraction, filtration, crystallization | Variable | Variable | No chromatography required |

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that this compound may possess neuroprotective properties. Research has shown that compounds structurally similar to (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone can modulate neurotransmitter systems and exhibit antioxidant activity, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Alzheimer's Disease

A study investigated the effects of related pyrrolidine derivatives on neuroinflammation and oxidative stress in neuronal cells. The results indicated that these compounds could reduce oxidative damage and promote neuronal survival in models of Alzheimer's disease .

Antioxidant Activity

The compound is being explored for its potential as an antioxidant. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

Data Table: Antioxidant Activity Comparison

Cancer Research

There is emerging evidence suggesting that this compound may have anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells compared to control groups. The mechanism was linked to the modulation of specific signaling pathways associated with cell survival .

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the phenyl ring play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

a. (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)

- Molecular Formula : C₁₇H₁₈N₂O

- Molecular Weight : 266.34 g/mol

- Key Features: Replaces the hydroxyl and hydroxymethyl groups with a 3-methylpyridinyl substituent, introducing a nitrogen-containing heterocycle.

- Synthesis : Likely involves coupling reactions between pyrrolidine precursors and aryl ketones, paralleling methods in (hydrazine-based cycloaddition) .

- Applications : Utilized in pharmaceutical research due to its structural complexity, as indicated by its commercial availability from Parchem .

b. (1,4-Dihydroxy-3-phenyl-2-naphthalenyl)phenylmethanone (CAS 1169-61-5)

- Molecular Formula : C₂₃H₁₆O₃

- Molecular Weight : 340.37 g/mol

- Key Features: A naphthalenyl methanone with dihydroxy substitutions, conferring greater aromaticity and rigidity compared to the pyrrolidine-based target compound.

- Safety Profile: Classified as hazardous, requiring strict handling protocols (e.g., medical consultation upon exposure) . This highlights the variability in toxicity among methanone derivatives based on aromaticity and substituents.

Key Observations :

- The target compound’s hydroxyl and hydroxymethyl groups likely result in higher polarity compared to pyridinyl or naphthalenyl analogs, influencing solubility and chromatographic behavior.

- NMR data from (δ 3.5 ppm for CH₂, 6.7 ppm for NH₂) suggest that electron-withdrawing substituents (e.g., hydroxyls) in pyrrolidine derivatives may upfield-shift adjacent proton signals.

Reactivity and Functionalization Pathways

- Hydroxylation : describes Zn/indium-mediated hydroxylation of pyrrolidine derivatives , a plausible route for introducing hydroxyl groups in the target compound.

- Cycloaddition : highlights hydrazine-based cycloaddition to form triazole derivatives , which could be adapted for functionalizing the hydroxymethyl group.

Biological Activity

(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with hydroxymethyl and phenyl groups, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 235.28 g/mol. Its structure includes a pyrrolidine backbone that is crucial for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which might be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Effects : Preliminary investigations have indicated that this compound may possess antimicrobial activity against various bacterial strains.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.

Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. The mechanism is believed to involve the modulation of enzymatic pathways related to oxidative stress response .

Antimicrobial Effects

In a screening assay against common pathogens, this compound showed effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Cytotoxicity Studies

The cytotoxic effects were evaluated using MTT assays on human cancer cell lines such as HeLa and MCF-7. Results indicated an IC50 value of approximately 25 µM for HeLa cells, suggesting significant potential as an anticancer agent .

Case Studies

-

Case Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant capacity.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited an IC50 value of 15 µM, outperforming some known antioxidants.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy against clinical isolates.

- Method : Disk diffusion method.

- Results : Zones of inhibition measured up to 15 mm against S. aureus, indicating significant antimicrobial potential.

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₇N₁O₃ |

| Molecular Weight | 235.28 g/mol |

| Antioxidant IC50 | 15 µM |

| MIC against S. aureus | 32 µg/mL |

| IC50 against HeLa cells | 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.